molecular formula C11H13BrN2O4 B2934467 methyl N-[(4-bromophenyl)[(methoxycarbonyl)amino]methyl]carbamate CAS No. 303061-58-7

methyl N-[(4-bromophenyl)[(methoxycarbonyl)amino]methyl]carbamate

Cat. No.: B2934467
CAS No.: 303061-58-7
M. Wt: 317.139
InChI Key: VIZXTCSQIBOUMM-UHFFFAOYSA-N
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Description

Methyl N-[(4-bromophenyl)[(methoxycarbonyl)amino]methyl]carbamate is a carbamate derivative characterized by:

  • A 4-bromophenyl group providing steric bulk and electronic effects.
  • A carbamate (-O-C(O)-N-) backbone, common in agrochemicals and pharmaceuticals due to its stability and bioactivity .

Properties

IUPAC Name

methyl N-[(4-bromophenyl)-(methoxycarbonylamino)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4/c1-17-10(15)13-9(14-11(16)18-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZXTCSQIBOUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(C1=CC=C(C=C1)Br)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-[(4-bromophenyl)[(methoxycarbonyl)amino]methyl]carbamate, also known by its CAS number 303061-58-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C11H13BrN2O4
  • Molecular Weight : 317.14 g/mol
  • Structure : The compound features a bromophenyl group attached to a methoxycarbonylamino methyl carbamate moiety, contributing to its unique biological profile.

Antimicrobial Properties

Recent studies have indicated that derivatives of bromophenyl compounds exhibit notable antimicrobial activity. For instance, research on related compounds has shown effectiveness against various strains of bacteria and fungi. Specifically, derivatives similar to this compound have demonstrated activity against Candida albicans, suggesting potential applications in antifungal treatments .

Antioxidant Activity

Compounds containing the bromophenyl moiety have been reported to possess antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. Investigations into the mechanisms of action reveal that such compounds may inhibit oxidative enzymes and reduce free radical formation .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like tyrosinase, which plays a role in melanin production. This inhibition can lead to applications in skin whitening products and treatments for hyperpigmentation .
  • Signal Transduction Pathways : The compound may affect signaling pathways involved in cell proliferation and apoptosis. For example, it has been suggested that it could modulate pathways related to cyclic AMP (cAMP) and protein kinase A (PKA), influencing cellular responses to external stimuli .

Study on Antifungal Activity

A significant study focused on the antifungal properties of bromophenyl derivatives demonstrated that these compounds could reduce the viability of Candida albicans in vitro. The study utilized flow cytometry to assess cell viability and found that treatment with this compound significantly decreased fungal growth .

Study on Antioxidant Mechanisms

Another investigation assessed the antioxidant capacity of related compounds using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that these compounds effectively reduced oxidative stress markers in cellular models, supporting their potential as therapeutic agents against oxidative damage .

Data Summary

PropertyValue
Chemical FormulaC11H13BrN2O4
Molecular Weight317.14 g/mol
Antimicrobial ActivityEffective against Candida albicans
Antioxidant ActivitySignificant reduction in oxidative stress markers
Mechanism of ActionInhibition of tyrosinase; modulation of cAMP/PKA pathways

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Key Properties/Applications Evidence ID
Methyl N-[(4-Bromophenyl)[(Methoxycarbonyl)Amino]Methyl]Carbamate - 4-Bromophenyl
- Methoxycarbonylamino
- Carbamate backbone
Hypothesized applications in agrochemicals (e.g., herbicidal activity) based on carbamate functionality . N/A (Target)
Methyl N-(4-Chlorophenyl)Carbamate - 4-Chlorophenyl replaces bromine
- Simpler carbamate structure
Crystallographic studies show N–H⋯O hydrogen bonding forming C(4) chains, influencing solubility and crystallinity .
Ethyl N-[[[(4-Bromophenyl)Methyl]Amino]Thioxomethyl]Carbamate - Thioxomethyl (-S-C(=O)-) group
- Ethyl ester
Enhanced reactivity due to sulfur; potential use in antiviral or enzyme inhibition .
Methyl N-{4-[(Methoxycarbonyl)Aminosulfonyl]Phenyl}Carbamate - Sulfonyl (-SO₂-) bridge
- Dual carbamate groups
Increased polarity and potential for sulfonamide-like bioactivity (e.g., diuretic or antimicrobial) .
N-(4-Bromophenyl)Methoxycarbothioamide - Thiocarbamate (-S-C(=O)-N-) instead of carbamate
- No methyl ester
Lower thermal stability due to weaker C=S vs. C=O bonds; used in crystallography studies .
(4-Nitrophenyl) N-[4-(4-Bromophenyl)Sulfonylphenyl]Carbamate - Nitrophenyl and sulfonyl groups High molecular weight (475.97 g/mol); potential protease inhibition due to nitro and sulfonyl electron-withdrawing groups .

Key Research Findings

Electronic and Steric Effects
  • Halogen Substitution : Replacement of bromine with chlorine (e.g., Methyl N-(4-chlorophenyl)carbamate) reduces steric hindrance and alters electronic properties, impacting crystal packing and bioactivity .
  • Thiocarbamate vs. Carbamate : Thiocarbamates (e.g., N-(4-bromophenyl)methoxycarbothioamide) exhibit distinct spectroscopic profiles (e.g., IR C=S stretch at ~1200 cm⁻¹ vs. C=O at ~1700 cm⁻¹) and lower thermal stability .
Bioactivity Trends
  • Carbamates with Sulfonyl Groups: Methyl N-{4-[(methoxycarbonyl)aminosulfonyl]phenyl}carbamate shows enhanced solubility in polar solvents, making it suitable for formulations requiring rapid dissolution .
  • Thioxomethyl Derivatives: Ethyl N-[[[(4-bromophenyl)methyl]amino]thioxomethyl]carbamate may exhibit stronger enzyme-binding affinity due to sulfur’s nucleophilic character .

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